molecular formula C11H10O B125815 1-Methoxynaphthalene CAS No. 2216-69-5

1-Methoxynaphthalene

Cat. No. B125815
CAS RN: 2216-69-5
M. Wt: 158.2 g/mol
InChI Key: NQMUGNMMFTYOHK-UHFFFAOYSA-N
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Description

1-Methoxynaphthalene is a chemical compound that is a derivative of naphthalene with a methoxy group attached to the first carbon of the naphthalene ring. It is a compound of interest due to its presence in various natural products and its potential applications in pharmacology and organic synthesis.

Synthesis Analysis

The synthesis of 1-methoxynaphthalene derivatives can be achieved through various methods. For instance, the Stobbe condensation reaction method has been used to synthesize a series of methoxynaphthalene derivatives, confirming their structures through spectroscopic techniques such as NMR, IR, and X-ray crystallography . Another synthesis approach involves the bromination of 2-methylnaphthalene to produce 1-bromo-2-methylnaphthalene, which is then reacted with sodium methoxide to yield 1-methoxy-2-methylnaphthalene with a high overall yield .

Molecular Structure Analysis

The molecular structure of 1-methoxynaphthalene has been studied using various spectroscopic methods. NMR studies have revealed the regioselective lithiation of 1-methoxynaphthalene, which can occur at different positions depending on the reagents used . Crystallographic analysis has provided detailed insights into the molecular packing and dimeric features of 1-methoxynaphthalene analogues, showing how intramolecular hydrogen bonds influence the molecular arrangement .

Chemical Reactions Analysis

1-Methoxynaphthalene undergoes various chemical reactions, including regioselective lithiation, which can be influenced by the choice of reagents and the presence of a complex with n-BuLi . Schiff base formation has been observed when reacting 2-hydroxy-3-methoxybenzaldehyde with 1-aminonaphthalene, leading to compounds with antimicrobial activities . Additionally, a novel rearrangement reaction has been reported, converting certain precursors into diacid compounds in a single step .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methoxynaphthalene have been explored through spectroscopic studies. For example, the electronic transition of jet-cooled 2-methoxynaphthalene has been investigated, revealing the presence of cis and trans conformations of the methoxy group . Ultraviolet laser spectroscopy has identified two rotational isomers of 1-methoxynaphthalene, with the higher-energy conformer being sensitive to nozzle expansion conditions . The electronic spectra of 1-methoxynaphthalene in the vapor phase and in ethanol rigid glass at 90°K have also been studied, showing distinct absorption bands and vibrational modes .

Scientific Research Applications

Photocatalytic Hydroxylation

1-Methoxynaphthalene and its derivatives, like 1,3-dihydroxynaphthalene, have been explored for their potential in photocatalytic applications. The synthesis of 1,3-dihydroxynaphthalene, a compound closely related to 1-Methoxynaphthalene, involves photocatalytic oxidation in aqueous nano-TiO2 suspension, indicating its relevance in eco-friendly processes and potential in photocatalytic applications (Zhang, 2005).

Atmospheric Reactivity and SOA Formation

Methoxyphenols, a class of compounds including 1-Methoxynaphthalene, have been studied for their atmospheric reactivity, especially concerning biomass burning. These compounds undergo various atmospheric reactions, forming secondary organic aerosols (SOAs). The study of these processes is crucial for understanding their environmental impact and roles in air pollution (Liu, Chen, & Chen, 2022).

Endocrine Disruption and Reproductive Toxicity

Although not directly about 1-Methoxynaphthalene, research on similar phenolic compounds, like Hydroxy-4-methoxybenzophenone, shows these compounds can disrupt hormonal balance due to their endocrine-disrupting effects, with implications for reproductive health. This research contextually enriches the understanding of the potential biological effects of phenolic compounds, including 1-Methoxynaphthalene (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Environmental Estrogens and Toxicity

Studies on chemicals like Methoxychlor, which exhibit proestrogenic activity similar to other methoxy compounds, contribute to understanding the environmental and reproductive toxicity of such compounds. Methoxychlor and its metabolites have been shown to have significant effects on fertility and development, underlining the importance of assessing the environmental and health impacts of related methoxy compounds (Cummings, 1997).

Biomonitoring Occupational Exposure

1,2-dihydroxynaphthalene, a compound similar to 1-Methoxynaphthalene, has been used for biomonitoring occupational exposure to naphthalene, demonstrating the potential of naphthalene derivatives in occupational health. Elevated levels of such compounds in urine can indicate workplace exposure, serving as markers for environmental and occupational health monitoring (Budiman & Ilyas, 2022).

Ethylene Perception Inhibition in Fruits and Vegetables

Compounds like 1-methylcyclopropene (1-MCP), which may share structural similarities with 1-Methoxynaphthalene, have been researched for their role in inhibiting ethylene perception in fruits and vegetables, indicating the potential application of methoxy compounds in agriculture and food preservation (Watkins, 2006).

Safety And Hazards

1-Methoxynaphthalene should be handled with personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition . Exposure to large amounts of naphthalene may damage or destroy some of your red blood cells .

Relevant Papers

One of the relevant papers is "Rotational Isomers of 1-Methoxynaphthalene: A Combined Study by Ultraviolet Laser Spectroscopy in a Supersonic Jet and ab Initio Theoretical Calculation" . Another relevant paper is "Toxicity and Inhibition of Feeding and Tunneling Response of Naphthalene, 1-Methylnaphthalene, 2-Methylnaphthalene" .

properties

IUPAC Name

1-methoxynaphthalene
Source PubChem
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InChI

InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMUGNMMFTYOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062263
Record name 1-Methoxynaphthalene
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Molecular Weight

158.20 g/mol
Source PubChem
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Product Name

1-Methoxynaphthalene

CAS RN

2216-69-5
Record name 1-Methoxynaphthalene
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Record name 1-Methoxynaphthalene
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Record name 1-METHOXYNAPHTHALENE
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Record name Naphthalene, 1-methoxy-
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Record name 1-Methoxynaphthalene
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Record name Methyl 1-naphthyl ether
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Record name 1-METHOXYNAPHTHALENE
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Synthesis routes and methods I

Procedure details

To a solution of 1-naphthol (1.0 g, 6.94 mmol) in DMC (10 mL), DBU (1.06 g, 6.94 mmol) was added and the resulting mixture was heated to reflux (90° C.) for 16 hours. The reaction was cooled to ambient temperature and diluted with EtOAc (50 mL) and H2O (40 mL). The organic layer was separated and washed in sequence with 2M HCl (2×40 mL), 2M NaOH (2×40 mL) and H2O. The organic layer was dried over Na2SO4, filtered and concentrated under vacuum to give 1-methoxynaphthalene as an oil. The yield of 1-methoxynaphthalene as determined by HPLC was 99% conversion.
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1 g
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50 mL
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In analogy with Example 44, the title compound is obtained from 5(S)-(Boc-amino)-4(S)-(tert-butyldimethylsilyloxy)-6-phenyl-2(R)-[(4-methoxy-1-naphthyl)methyl]hexanoyl-(L)-Val-N-(2-methoxyethyl)amide in abs. DMF using TBAF. [The starting compound for preparing the naphthylmethyl substituent, 1-bromomethyl-4-methoxynaphthalene, is obtained from 1-methoxynaphthalene (Fluka, Buchs, Switzerland) by brominating with I2 /Br2 in CHCl3, reacting the resulting bromide by means of a Grignard reaction and working up with CO2 to form the corresponding acid; reaction of the latter with lithium aluminium hydride to form 1-hydroxymethyl-4-methoxynaphthalene (reduction); and reaction of the latter with PBr3, thereby yielding the desired starting material (see Can. J. Chem. 59, 2629 (1981))].
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naphthylmethyl
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Synthesis routes and methods IV

Procedure details

In analogy with Example 44, the title compound is obtained from 5(S)-(Boc-amino)-4(S)-(tert-butyldimethylsilyloxy)-6-phenyl-2(R)-[(4-methoxy-1-naphthyl)-methyl]hexanoyl-(L)-Val-N-(2-methoxyethyl)amide in abs. DMF using TB AF. [The starting compound for preparing the naphthylmethyl substituent, 1-bromomethyl-4-methoxynaphthalene, is obtained from 1-methoxynaphthalene (Fluka, Buchs, Switzerland) by brominating with I2 /Br2 in CHCl3, reacting the resulting bromide by means of a Grignard reaction and working up with CO2 to form the corresponding acid; reaction of the latter with lithium aluminium hydride to form 1-hydroxymethyl-4-methoxynaphthalene (reduction); and reaction of the latter with PBr3, thereby yielding the desired starting material (see Can. J. Chem. 59, 2629 (1981))].
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naphthylmethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxynaphthalene
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Citations

For This Compound
1,660
Citations
BZ Magnes, NV Strashnikova… - Israel Journal of …, 1999 - Wiley Online Library
… fluorescence spectra of 1 -methoxynaphthalene and 1naphthol … The emission spectra of 1methoxynaphthalene and 1 -… 1-naphthol and 1methoxynaphthalene by Pekarian functions have …
Number of citations: 37 onlinelibrary.wiley.com
BM Graybill, DA Shirley - The Journal of Organic Chemistry, 1966 - ACS Publications
… the electron densities of the ring carbon atoms in 1-methoxynaphthalene and came … determined by comparison with a spectrum of unlabeled 1-methoxynaphthalene which showed the 8 …
Number of citations: 60 pubs.acs.org
RJ Xavier, V Balachandran, M Arivazhagan, G Ilango - 2010 - nopr.niscpr.res.in
The solid phase FTIR and FT-Raman spectra of 1-methoxynaphthalene (MN) have been recorded in the regions 4000-50 and 3500-100 cm -1 , respectively. The spectra have been …
Number of citations: 15 nopr.niscpr.res.in
J Betz, W Bauer - Journal of the American Chemical Society, 2002 - ACS Publications
… Figure 10 Reaction of a 1-methoxynaphthalene/8-deuterio-1-methoxynaphthalene mixture with t-… The molar ratio of 1-methoxynaphthalene/8-deuterio-1-methoxynaphthalene remains …
Number of citations: 57 pubs.acs.org
M Govindarajan, K Ganasan, S Periandy… - … Acta Part A: Molecular …, 2011 - Elsevier
In this work, FT-IR and FT-Raman spectra of 1-methoxynapthalene (C 11 H 10 O) have been reported in the regions 4000–400 cm −1 and 3500–100 cm −1 , respectively. Density …
Number of citations: 65 www.sciencedirect.com
A Das, KK Mahato, T Chakraborty - Physical Chemistry Chemical …, 2001 - pubs.rsc.org
… of naphthalene and 1-methoxynaphthalene and (c) pure 1-methoxynaphthalene in the spectral range below the S 1 ←S 0 electronic origin of 1-methoxynaphthalene. The monomer …
Number of citations: 9 pubs.rsc.org
M Govindarajan, S Periandy, K Ganesan - Journal of Chemistry, 2010 - hindawi.com
The structural and vibrational property of 1-methoxynaphthalene has been studied. The fundamental vibrational frequencies and intensity of vibrational bands were evaluated using …
Number of citations: 20 www.hindawi.com
V Shivatare, Q Zheng, B Zhang, T Ganguly… - Journal of Molecular …, 2013 - Elsevier
… We have recorded the vibronic and cation spectra of trans-1-methoxynaphthalene by using the R2PI and MATI techniques. The E 1 and adiabatic IE of trans-1-methoxynaphthalene are …
Number of citations: 2 www.sciencedirect.com
ALR Silva, VLS Freitas, MDMCR da Silva - Chemosphere, 2014 - Elsevier
… , 1-formylnaphthalene and 1-methoxynaphthalene to evaluate … ) of 1-formylnaphthalene and 1-methoxynaphthalene, that … the two molecules; 1-methoxynaphthalene is slightly polar, …
Number of citations: 12 www.sciencedirect.com
LJ Johnston, T Kanigan - Journal of the American Chemical …, 1990 - ACS Publications
… of either anthracene or 1 -methoxynaphthalene in TFE leads … quenching of triplet 1 -methoxynaphthalene by cation I (… phenylmethyl radical26 and 1 -methoxynaphthalene,27 respectively…
Number of citations: 17 pubs.acs.org

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